![molecular formula C20H16O4 B14413674 5-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one CAS No. 82001-20-5](/img/structure/B14413674.png)
5-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by its unique structure, which includes a naphthofuran core substituted with methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one typically involves multi-step organic reactions. One common method includes the palladium-catalyzed reverse hydrogenolysis of naphtho[2,3-b]furan-4,9-diones . This process involves the coupling of 2-hydroxy-1,4-naphthoquinones with olefins in the presence of palladium on carbon (Pd/C) as a catalyst. The reaction is carried out under an oxygen atmosphere, and the product is purified using techniques such as flash chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthofuran derivatives depending on the substituent introduced.
Scientific Research Applications
5-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: A precursor in the synthesis of 5-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one.
Apocynin: A related compound with similar methoxy and phenyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both methoxy and phenyl groups on the naphthofuran core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
82001-20-5 |
|---|---|
Molecular Formula |
C20H16O4 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
5-methoxy-4-(3-methoxyphenyl)-3H-benzo[f][2]benzofuran-1-one |
InChI |
InChI=1S/C20H16O4/c1-22-14-7-3-5-12(9-14)18-16-11-24-20(21)15(16)10-13-6-4-8-17(23-2)19(13)18/h3-10H,11H2,1-2H3 |
InChI Key |
VZHGMDPUILOXMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C3C(=CC4=C2COC4=O)C=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8H-5,9-Methanopyrrolo[2,3-c]azocine](/img/structure/B14413594.png)
![5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14413598.png)

![Benzoic acid--2-methyl-1-oxaspiro[2.2]pentan-2-ol (1/1)](/img/structure/B14413612.png)
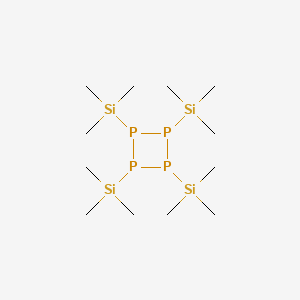
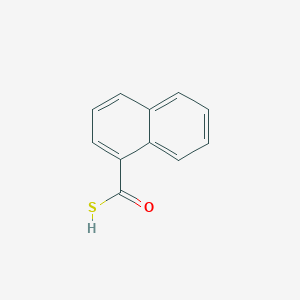
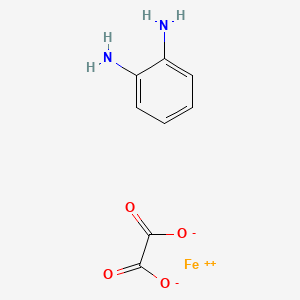

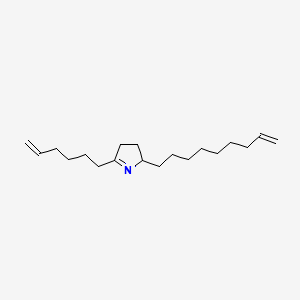
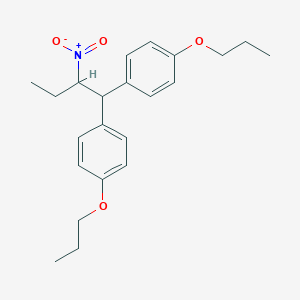
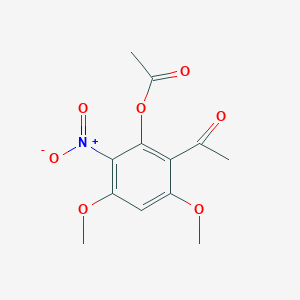
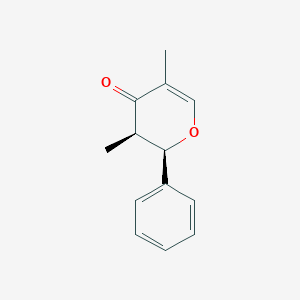
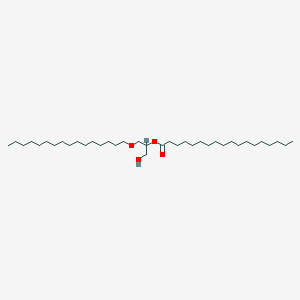
![5-([1,1'-Biphenyl]-4-yl)-2-(3-nitrophenyl)-1,3-oxazole](/img/structure/B14413661.png)
